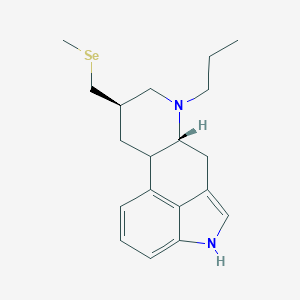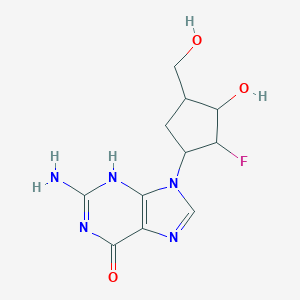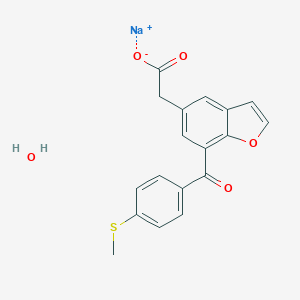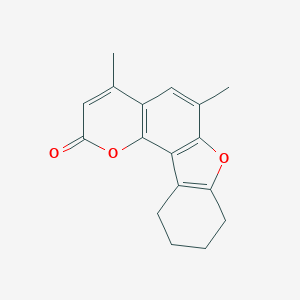![molecular formula C7H7N3O B033709 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one CAS No. 105176-21-4](/img/structure/B33709.png)
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, also known as MCI-154, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a ligand for the synthesis of chiral catalysts.
作用機序
The mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is not fully understood, but it has been proposed to act as a kinase inhibitor. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
生化学的および生理学的効果
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been shown to have various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the high cost of synthesis and limited availability of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one can also be a limitation for some researchers.
将来の方向性
There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties for drug development, and the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one and its potential side effects in vivo.
Conclusion:
In conclusion, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is a heterocyclic compound that has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its synthesis method has been optimized to increase the yield and purity, and its mechanism of action has been studied extensively. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, and further studies are needed to fully understand its potential applications and limitations.
合成法
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been synthesized using different methods, including the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate and formaldehyde in the presence of acetic acid. These methods have been optimized to increase the yield and purity of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one.
特性
CAS番号 |
105176-21-4 |
|---|---|
製品名 |
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC名 |
5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5(11)6-7(10-4)9-3-8-6/h2-3H,1H3,(H2,8,9,10,11) |
InChIキー |
BJIDBSJWJNZYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
正規SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

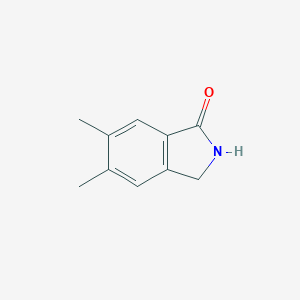
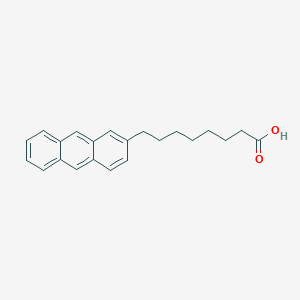
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
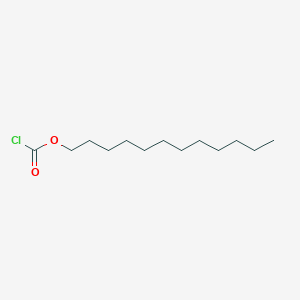
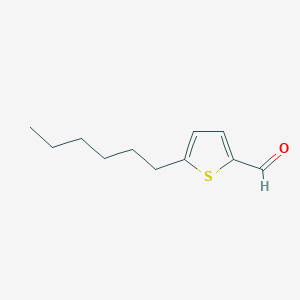
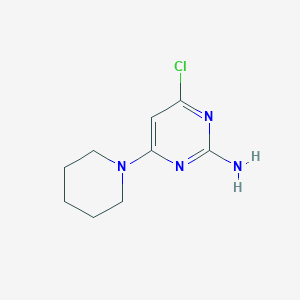

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
